Oxandrolone 17-Sulfate
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Overview
Description
Oxandrolone 17-Sulfate is a synthetic derivative of oxandrolone, a well-known anabolic steroid. It is primarily used in the field of proteomics research. The compound has a molecular formula of C19H30O6S and a molecular weight of 386.5 . Oxandrolone itself is a synthetic testosterone analog used for the treatment of various conditions associated with weight loss .
Preparation Methods
The synthesis of oxandrolone and its derivatives, including oxandrolone 17-sulfate, involves multiple steps. One common method includes the oxidation of 17α-methylandrostan-3β-17β-diol using reagents such as 2-iodoxybenzoic acid in dimethyl sulfoxide at 65°C, sodium hypochlorite, or hydrogen peroxide with sodium tungstate under phase transfer conditions . These methods yield intermediates like mestanolone, which are further processed to obtain oxandrolone derivatives.
Chemical Reactions Analysis
Oxandrolone 17-Sulfate undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide and sodium hypochlorite.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions where functional groups are replaced. Common reagents and conditions include the use of organic solvents like dimethyl sulfoxide and phase transfer catalysts. Major products formed from these reactions include various hydroxylated and methylated derivatives.
Scientific Research Applications
Oxandrolone 17-Sulfate is extensively used in scientific research, particularly in:
Chemistry: As a reference compound in analytical chemistry for the development of sensitive detection methods.
Biology: Studying the metabolic pathways and effects of anabolic steroids.
Medicine: Investigating its potential therapeutic effects and side effects.
Industry: Used in the development of performance-enhancing drugs and in doping control
Mechanism of Action
Oxandrolone 17-Sulfate exerts its effects by interacting with androgen receptors in target tissues. This interaction promotes protein synthesis and muscle growth, making it effective in treating conditions associated with muscle wasting and weight loss . The molecular targets include androgen receptors, and the pathways involved are primarily related to anabolic and androgenic activities.
Comparison with Similar Compounds
Oxandrolone 17-Sulfate is unique compared to other anabolic steroids due to its sulfate group, which may influence its solubility and metabolic stability. Similar compounds include:
Oxandrolone: The parent compound, known for its strong anabolic effects.
Methandienone: Another anabolic steroid with similar applications but different structural features.
Stanozolol: Known for its use in performance enhancement but with a different mechanism of action
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143601-30-3 |
---|---|
Molecular Formula |
C19H30O6S |
Molecular Weight |
386.503 |
IUPAC Name |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
InChI Key |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Synonyms |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Origin of Product |
United States |
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